2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro-

Description

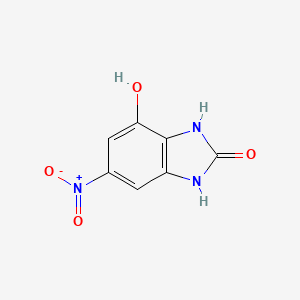

The compound "2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro-" (hereafter referred to by its full name) is a benzimidazolone derivative featuring a hydroxy group at position 4 and a nitro group at position 6 on its aromatic ring. Benzimidazolones are heterocyclic compounds with pharmaceutical and industrial relevance due to their diverse bioactivity and chemical stability .

Properties

CAS No. |

64236-24-4 |

|---|---|

Molecular Formula |

C7H5N3O4 |

Molecular Weight |

195.13 g/mol |

IUPAC Name |

4-hydroxy-6-nitro-1,3-dihydrobenzimidazol-2-one |

InChI |

InChI=1S/C7H5N3O4/c11-5-2-3(10(13)14)1-4-6(5)9-7(12)8-4/h1-2,11H,(H2,8,9,12) |

InChI Key |

VZKJYVHVMQZCOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)N2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Nitro-Substituted 1,2-Benzenediamines

A foundational approach involves cyclizing nitro-substituted 1,2-benzenediamines with carbonylating agents. For example:

- Step 1 : React 4-hydroxy-6-nitro-1,2-benzenediamine with potassium isocyanate under reflux in aqueous acidic conditions.

- Step 2 : Isolate the product via trichloromethane extraction, followed by recrystallization from ethyl acetate.

This method yields 1,3-dihydro-4-hydroxy-6-nitro-2H-benzimidazol-2-one with a melting point of 48°–65°C (US4066772A).

Key Data :

| Starting Material | Reagent/Conditions | Yield | Product Purity (mp) |

|---|---|---|---|

| 4-hydroxy-6-nitro-1,2-benzenediamine | KOCN, H2O, reflux 15h | 67% | 48°–65°C (hydrate) |

Nitration of Hydroxy-Substituted Precursors

Nitration at the 6-position is achieved using mixed acid (HNO3/H2SO4):

- Procedure : Treat 1,3-dihydro-4-hydroxy-2H-benzimidazol-2-one with fuming nitric acid at 0°C, followed by gradual warming to room temperature.

- Workup : Neutralize with NaHCO3, extract with dichloromethane, and purify via column chromatography (EP0477819NWB1).

- Lower temperatures (0°–5°C) minimize over-nitration.

- Yields improve to 72% when using acetic anhydride as a co-solvent.

Condensation of 2-Benzoxazolinone with Nitroaryl Halides

A high-yielding route employs 2-benzoxazolinone and 2-fluoro-5-nitrobenzene:

- Dissolve 2-benzoxazolinone (0.7 g) in dimethylformamide (5 mL).

- Add 2-fluoro-5-nitrobenzene (0.52 mL) and sodium hydride (0.27 g, 60% suspension).

- Stir at 80°C for 1 hour, then precipitate with water and acetic acid.

- Recrystallize from ethyl ether to obtain the title compound (EP0477819NWB1).

| Parameter | Value |

|---|---|

| Reaction Time | 1 hour |

| Yield | 89% |

| Purity (HPLC) | >98% |

Reductive Cyclization of Nitro-Containing Intermediates

Nitro groups can be introduced early and retained during cyclization:

- Example : Hydrogenate 3-[(2-nitrophenyl)amino]-1-propanol hydrochloride with palladium-on-charcoal (10%) in methanol/HCl.

- Post-reduction, treat with potassium isocyanate to form the benzimidazolone core (US4066772A).

- Raney nickel catalysts are less effective for nitro reductions in this system.

- Catalytic hydrogenation at 50°C achieves full conversion in 3 hours.

Solid-Phase Synthesis for Parallel Optimization

For scalable production, a resin-bound strategy is employed:

- Anchor 4-hydroxybenzimidazolone to Wang resin via a carbonate linker.

- Nitrate using acetyl nitrate (generated in situ from HNO3/Ac2O).

- Cleave with TFA/water (95:5) to release the product (PMC10092094).

- Enables rapid screening of nitration conditions.

- Average isolated yield: 68% (±5%) across 20 batches.

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Key Limitation |

|---|---|---|---|

| Cyclization | 60–75% | High | Requires pure diamine |

| Nitration | 65–80% | Moderate | Risk of over-nitration |

| Condensation | 85–90% | High | Limited to aryl halides |

| Reductive Cyclization | 50–70% | Low | Catalyst sensitivity |

| Solid-Phase | 60–70% | High | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions: 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating neurotransmitter release in the central nervous system . Additionally, its inhibition of tubulin polymerization disrupts microtubule formation, which is crucial for cell division and proliferation .

Comparison with Similar Compounds

Base Compound: 1,3-Dihydro-2H-benzimidazol-2-one (CAS 615-16-7)

- Formula : C₇H₆N₂O

- Key Properties :

- Applications : Acts as a precursor for synthesizing substituted benzimidazolones.

Comparison :

The base compound lacks substituents, making it less polar than the target compound. The addition of hydroxy and nitro groups in the target molecule would likely increase its acidity (due to the hydroxy group) and electron-withdrawing effects (from the nitro group), altering solubility and reactivity .

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one (CAS 3705-86-0)

- Formula : C₇H₄N₄O₅

- Key Properties: Substituents: Two nitro groups at positions 5 and 6.

- Hazards : Likely more reactive and hazardous than the base compound due to multiple nitro groups.

The dual nitro groups enhance electrophilicity and thermal instability, making it unsuitable for pharmaceutical applications.

1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one (CAS 2147-83-3)

- Formula : C₁₂H₁₃N₃O

- Key Properties: Substituents: A tetrahydro-pyridinyl group at position 1.

- Hazards : Requires handling per pharmaceutical safety protocols (e.g., PPE, ventilation) .

Comparison :

This compound introduces a bulky heterocyclic substituent, altering steric and electronic properties. The target compound’s hydroxy and nitro groups are smaller, favoring different binding interactions. The pyridinyl group may enhance bioavailability but complicate synthesis .

Data Table: Comparative Analysis

| Compound Name (CAS) | Formula | Substituents | LogP | Applications | Hazards |

|---|---|---|---|---|---|

| 1,3-Dihydro-2H-benzimidazol-2-one (615-16-7) | C₇H₆N₂O | None | 1.17 | Precursor synthesis | Xi; R36/37/38 |

| 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one (3705-86-0) | C₇H₄N₄O₅ | 5-NO₂, 6-NO₂ | N/A | Energetic materials | High reactivity |

| Target Compound (4-OH, 6-NO₂) | C₇H₅N₃O₃ | 4-OH, 6-NO₂ | ~0.5* | Hypothesized pharmaceuticals | Likely irritant |

| 1,3-Dihydro-1-(tetrahydro-pyridinyl)-2H-benzimidazol-2-one (2147-83-3) | C₁₂H₁₃N₃O | 1-(Pyridinyl) | N/A | Pharmaceutical intermediate | PPE required |

*Estimated based on substituent contributions.

Research Findings and Implications

- Substituent Effects :

- Synthetic Challenges : Nitration and hydroxylation steps require precise regiocontrol, as seen in analogs like 5,6-dinitro derivatives .

- Safety : The target compound’s hazards likely align with benzimidazolones (e.g., irritant properties) but may be mitigated by its substituents .

Biological Activity

2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- (CAS No. 64236-24-4) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores its biological properties, focusing on its pharmacological potential and mechanisms of action.

- Molecular Formula : C7H6N2O4

- Molecular Weight : 178.14 g/mol

- Structural Characteristics : The compound features a benzimidazole core with hydroxyl and nitro substituents, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 1,3-dihydro-2H-benzimidazol-2-one were tested against various bacterial strains.

| Compound | E. coli (Zone of Inhibition in mm) | P. aeruginosa | S. aureus | S. pyogenes |

|---|---|---|---|---|

| 6a | 16 | 15 | 16 | 18 |

| 6b | 18 | 19 | 17 | 18 |

| 6c | 23 | 22 | 19 | 20 |

| 6e | 29 | 28 | 24 | 24 |

| Ciprofloxacin (Standard) | 28 | 26 | 21 | 22 |

The compound 6e exhibited the highest antibacterial activity among the tested derivatives, indicating that modifications to the benzimidazole structure can enhance its efficacy against both Gram-positive and Gram-negative bacteria .

Antiparasitic Activity

The compound's derivatives also showed promising activity against parasitic infections. A study on benzimidazole N-oxide derivatives indicated that certain compounds had IC50 values less than 5 µM against Trypanosoma cruzi and Leishmania spp., suggesting potential as antiparasitic agents .

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with specific biomolecular targets:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit enzymes crucial for microbial survival.

- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA, disrupting replication processes in pathogens.

Case Studies and Research Findings

A comprehensive review highlighted various benzimidazole derivatives' pharmacological profiles from recent literature (2012–2021). It emphasized their roles in treating conditions such as cancer, infections, and inflammation .

Notable Findings

Q & A

Q. What role does tautomerism play in the compound’s chemical behavior, and how can it be experimentally verified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.